NCD38 Exhibits Potent, Sub-Micromolar LSD1 Inhibition with High Selectivity over MAO Enzymes
NCD38 demonstrates potent and selective inhibition of LSD1 with an IC50 of 0.59 μM, while showing no significant activity against monoamine oxidases (MAO), a common off-target of early LSD1 inhibitors like tranylcypromine (TCP) . This high selectivity is crucial for attributing biological effects specifically to LSD1 inhibition. In comparison, the parent compound TCP is a far less potent LSD1 inhibitor, with a reported IC50 of ~58 μM [1], and also potently inhibits MAO enzymes (IC50 < 1 μM) , confounding experimental interpretations.
| Evidence Dimension | LSD1 inhibitory potency and MAO selectivity |
|---|---|
| Target Compound Data | LSD1 IC50 = 0.59 μM; MAO IC50 > 100 μM |
| Comparator Or Baseline | Tranylcypromine (TCP): LSD1 IC50 ~58 μM; MAO-A IC50 = 2.3 μM; MAO-B IC50 = 0.95 μM |
| Quantified Difference | NCD38 is ~98-fold more potent against LSD1 and >100-fold more selective against MAO enzymes compared to TCP |
| Conditions | Cell-free enzyme inhibition assay |
Why This Matters
For researchers investigating LSD1-specific biology in cells and in vivo, this selectivity profile ensures that phenotypic changes can be confidently attributed to LSD1 inhibition, not confounding MAO inhibition.
- [1] Cain P, et al. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships. ACS Med Chem Lett. 2014. IC50 data for TCP. View Source
